molecular formula C18H25N3O4S B2506857 tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate CAS No. 1420820-73-0

tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2506857
CAS No.: 1420820-73-0
M. Wt: 379.48
InChI Key: ABYUAVFRPBIGFP-UHFFFAOYSA-N
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Description

Tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a tert-butyl group, a piperidine ring, and a benzo[d]isothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the benzo[d]isothiazole core This can be achieved through the cyclization of appropriate precursors under acidic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzo[d]isothiazole moiety can be further oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can include derivatives with altered functional groups, which may have different physical and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate can be used to study biological processes and interactions. It may serve as a probe or inhibitor in biochemical assays.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The benzo[d]isothiazole moiety can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]isothiazole derivatives: : These compounds share the benzo[d]isothiazole core but may have different substituents or functional groups.

  • Piperidine derivatives: : Compounds containing the piperidine ring can have similar biological activities but differ in their overall structure.

Uniqueness

Tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate is unique due to its specific combination of functional groups and structural features. This combination can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)19-12-13-8-10-21(11-9-13)16-14-6-4-5-7-15(14)26(23,24)20-16/h4-7,13H,8-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYUAVFRPBIGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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